molecular formula C13H16Cl2N2S B2516481 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride CAS No. 1052542-81-0

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride

Cat. No.: B2516481
CAS No.: 1052542-81-0
M. Wt: 303.25
InChI Key: XQDMKEVQICDYQO-UHFFFAOYSA-N
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Description

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is a chemical compound with the molecular formula C13H15ClN2S·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiophene ring, a piperazine ring, and a chlorine atom, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride typically involves the reaction of 3-chloro-1-benzothiophene with piperazine in the presence of suitable catalysts and solvents. One common method involves the use of alkynyl sulfides and aryne intermediates to form the benzothiophene scaffold . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.

Scientific Research Applications

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzothiophene ring and piperazine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Benzothiophen-2-yl)methyl]piperazine hydrochloride: Similar structure but lacks the chlorine atom.

    3-Chloro-1-benzothiophene: Contains the benzothiophene ring with a chlorine atom but lacks the piperazine moiety.

    Piperazine derivatives: Various piperazine-based compounds with different substituents.

Uniqueness

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is unique due to the presence of both the benzothiophene and piperazine rings, along with the chlorine atom. This combination of structural features imparts distinct chemical and biological properties, making it valuable for diverse research applications .

Properties

IUPAC Name

1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S.ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;/h1-4,15H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDMKEVQICDYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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